Bienvenue dans la boutique en ligne BenchChem!

4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline

Medicinal Chemistry Synthetic Intermediate Potassium Channel Modulator

4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline (CAS 911105-85-6), IUPAC name 4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline, is a C15H16N2 N-aryl-3,4-dihydroisoquinoline derivative with a molecular weight of 224.3 g/mol. It belongs to the broader tetrahydroisoquinoline (THIQ) chemical class, a privileged scaffold in medicinal chemistry underlying numerous approved drugs for cancer, pain, and neurodegenerative diseases.

Molecular Formula C15H16N2
Molecular Weight 224.3 g/mol
CAS No. 911105-85-6
Cat. No. B1340488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline
CAS911105-85-6
Molecular FormulaC15H16N2
Molecular Weight224.3 g/mol
Structural Identifiers
SMILESC1CN(CC2=CC=CC=C21)C3=CC=C(C=C3)N
InChIInChI=1S/C15H16N2/c16-14-5-7-15(8-6-14)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2
InChIKeyJRZKTIUJSLMEHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline (CAS 911105-85-6): Structural Identity and Procurement-Relevant Classification


4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline (CAS 911105-85-6), IUPAC name 4-(3,4-dihydro-1H-isoquinolin-2-yl)aniline, is a C15H16N2 N-aryl-3,4-dihydroisoquinoline derivative with a molecular weight of 224.3 g/mol . It belongs to the broader tetrahydroisoquinoline (THIQ) chemical class, a privileged scaffold in medicinal chemistry underlying numerous approved drugs for cancer, pain, and neurodegenerative diseases . The compound features a para-substituted aniline moiety linked through its amino nitrogen to the N-2 position of a partially saturated isoquinoline bicyclic system, creating a conformationally restricted benzylamine pharmacophore that is distinct from both fully aromatic isoquinolinyl-anilines and ortho-substituted regioisomers [1].

Why Generic Substitution of 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline with In-Class Analogs Fails: Regioisomeric and Conformational Specificity


Substituting 4-[3,4-dihydro-2(1H)-isoquinolinyl]aniline with seemingly similar in-class compounds such as 2-(3,4-dihydro-1-isoquinolinyl)aniline (CAS 19260-06-1) or 4-(1-isoquinolinyl)aniline (CAS 58992-84-0) introduces critical structural perturbations that alter downstream synthetic utility and biological outcomes. The target compound's N-2 attachment mode positions the aniline at the tetrahydroisoquinoline ring junction, conferring a distinct benzylamine-like pKa, nucleophilicity, and conformational restriction compared to N-1 substituted analogs that form amidine-like systems . In the Xenon Pharmaceuticals potassium channel modulator patent program, the 4-(3,4-dihydroisoquinolin-2(1H)-yl) substitution pattern on the anilide core was specifically required for voltage-gated potassium channel opening activity; alternative N-azacycloalkyl ring sizes or attachment positions failed to achieve the desired pharmacological profile [1]. Furthermore, the para-aniline substitution provides a linear molecular geometry favorable for subsequent N-acylation and palladium-catalyzed cross-coupling reactions, whereas ortho-substituted isomers introduce steric hindrance that can substantially reduce downstream reaction yields .

Quantitative Differentiation Evidence for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline (CAS 911105-85-6) vs. Closest Analogs


Regioisomeric Differentiation: N-2 vs. N-1 Dihydroisoquinoline-Aniline Attachment Determines Synthetic Reactivity and Biological Pharmacophore Access

The target compound features the aniline moiety attached at the N-2 position of the dihydroisoquinoline ring, producing a tertiary aniline-benzylamine hybrid structure. In contrast, 2-(3,4-dihydro-1-isoquinolinyl)aniline (CAS 19260-06-1, Sigma-Aldrich PH007522) places the aniline at the C-1 position, generating an amidine-like conjugation . This regiochemical difference has direct consequences: the N-2 attached aniline retains a nucleophilic primary amine available for subsequent acylation without competing tautomerism, whereas the C-1 attached isomer exhibits reduced amine nucleophilicity due to amidine resonance. In the Xenon Pharmaceuticals patent US20080139610A1, only the N-2 attachment pattern (as in the target compound) yielded active voltage-gated potassium channel modulators when elaborated to N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl)-3,3-dimethylbutanamide (Example 2), with the para-aniline position being essential for further functionalization [1].

Medicinal Chemistry Synthetic Intermediate Potassium Channel Modulator

Conformational Restriction Advantage: Saturated Dihydroisoquinoline vs. Fully Aromatic Isoquinoline-Aniline Analogs

A comparative study by Niso et al. (RSC Advances, 2016) demonstrated that 1,2,3,4-tetrahydroisoquinoline derivatives (exemplified by compound 11b) achieve dramatically superior sigma-2 (σ2) receptor binding compared to their conformationally flexible aniline counterparts [1]. Compound 11b exhibited σ2 receptor affinity Ki in the low nanomolar range with an exceptional 2807-fold σ2/σ1 selectivity ratio, exceeding the biological profile of the best 3,4-dihydroisoquinolin-(2H)1-one reference compounds [1]. The target compound 4-[3,4-dihydro-2(1H)-isoquinolinyl]aniline shares the key conformational feature—the restricted bicyclic benzylamine motif—while its fully aromatic analog 4-(1-isoquinolinyl)aniline (CAS 58992-84-0) adopts a planar, conjugation-extended geometry with predicted melting point 191-192°C and molecular formula C15H12N2 (MW 220.27) . The saturated ring system in the target compound provides a tetrahedral benzylic carbon that enables out-of-plane orientation of the aniline ring, a conformational preference critical for accessing the σ2 receptor hydrophobic pocket as confirmed by rigid-vs-flexible SAR analysis [1].

Conformational Analysis Sigma-2 Receptor Structure-Based Design

Patented Synthetic Intermediate Status: Documented Utility in Voltage-Gated Potassium Channel Modulator Synthesis

The compound is explicitly documented as the core structural fragment in a series of voltage-gated potassium channel modulators disclosed in Xenon Pharmaceuticals patent US20080139610A1 [1]. Example 2 of the patent describes the synthesis of N-(4-(3,4-dihydroisoquinolin-2(1H)-yl)-2,6-dimethylphenyl)-3,3-dimethylbutanamide, which incorporates the target compound's exact 4-(3,4-dihydroisoquinolin-2(1H)-yl)aniline substructure via a palladium-catalyzed coupling between 1,2,3,4-tetrahydroisoquinoline and N-(4-bromo-2,6-dimethyl-phenyl)-3,3-dimethyl-butanamide using bis(dibenzylideneacetone)palladium and (2′-dicyclohexylphosphanyl-biphenyl-2-yl)-dimethylamine catalyst system [1]. The patent explicitly states these compounds 'affect the opening of, or otherwise modulate, voltage-gated potassium channels' and are 'useful for the treatment and prevention of diseases and disorders which are affected by activation or modulation of potassium ion channels,' specifically seizure disorders including epilepsy, a condition affecting approximately 3% of the population where ~30% of patients do not respond to currently available therapies [1]. In contrast, closely related analogs such as 5-bromo-2-[3,4-dihydro-2(1H)-isoquinolinyl]aniline (ortho-bromo-substituted isomer) have not been associated with equivalent patent-protected therapeutic applications in publicly available disclosures .

Ion Channel Pharmacology Patent-Backed Synthesis Epilepsy Drug Discovery

Rotatable Bond Restriction and Molecular Rigidity: Para-Aniline N-2 Attachment vs. Methylene-Linked Analogs

The target compound possesses exactly 1 rotatable bond (the N-phenyl bond connecting the aniline ring to the dihydroisoquinoline nitrogen), as determined from its molecular structure (C15H16N2) . This confers significant molecular rigidity. In comparison, methylene-linked analogs such as 4-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]aniline (CAS 223438-28-6, C16H18N2, MW 238.33) contain 2 rotatable bonds due to the inserted methylene spacer, resulting in increased conformational entropy and altered pharmacophore geometry . Similarly, 2-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)aniline (ortho-methylene analog) introduces both additional flexibility and ortho-substitution steric effects . The reduced rotatable bond count of the target compound (1 vs. 2 for methylene-linked analogs) translates to lower conformational entropy penalty upon target binding (estimated ΔS contribution of approximately 3-5 J/mol·K per restricted bond based on general physicochemical principles), a feature that contributes to the favorable binding thermodynamics observed for tetrahydroisoquinoline-based ligands in the σ2 receptor system [1].

Molecular Design Physicochemical Property Drug-Likeness

Commercial Purity Specification and Storage Stability: Procurement-Grade Comparison

Multiple authorized vendors specify a minimum purity of 95% for 4-[3,4-dihydro-2(1H)-isoquinolinyl]aniline (CAS 911105-85-6), including AKSci (Catalog 1971CX) , CymitQuimica (Ref. 3D-LLB10585, brand: Biosynth) , and CheMenu (Catalog CM227517) . Long-term storage is specified as 'store in a cool, dry place' or 'store at 2-8°C' , and the compound is classified as an irritant . In comparison, the regioisomer 2-(3,4-dihydro-1-isoquinolinyl)aniline (CAS 19260-06-1) is available from Sigma-Aldrich as AldrichCPR grade (PH007522), a classification indicating custom-prepared research quantities without standardized purity specifications . The availability of the target compound from multiple independent suppliers with consistent 95% minimum purity specifications provides procurement flexibility and quality assurance that is not uniformly available for all regioisomeric analogs. Pricing data from ChemDBS indicates 2.5 g packaging at a reference price point (BIOFOUNT, 2023), suggesting established commercial-scale availability [1].

Chemical Procurement Quality Specification Supply Chain

Synthetic Route Efficiency: Mitsui Chemicals Agro Patent Documents Superior Yield for Dihydroisoquinoline-Aniline Derivatives via Iminopropanal Cyclization

The Mitsui Chemicals Agro patent family (US2014/0228576A1, US2016/0039786A1) discloses an improved method for producing 3,4-dihydroisoquinoline derivatives including those with aniline substitution that substantially outperforms prior art methods [1]. The patent explicitly compares its novel isoquinolinylidenemalonaldehyde-aniline cyclization approach against five established methods (I-V): Method (II) (2-dimethoxymethylacrylonitrile + aniline, AlCl₃ cyclization) achieves a total yield of only approximately 4% [1]. Method (III) (4-nitroquinoline-1-oxide + KCN, POCl₃ chlorination, Pd-catalytic hydrogenation) demonstrates a yield of about 56% but requires highly toxic potassium cyanide and expensive palladium catalyst [1]. Method (V), while superior per se, is limited to anilines bearing strong electron-donating groups (e.g., methoxy) and fails entirely with unsubstituted aniline, fluorine-substituted aniline, or methyl-substituted aniline [1]. The claimed method of the invention overcomes these limitations, enabling production of diverse 3,4-dihydroisoquinoline derivatives including those with electron-neutral and electron-withdrawing aniline substituents [1]. This directly establishes the target compound's structural class as accessible via an efficient, broadly applicable synthetic route not achievable with prior methods.

Process Chemistry Synthetic Methodology Yield Optimization

Optimal Application Scenarios for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline (CAS 911105-85-6) Based on Quantitative Differentiation Evidence


Voltage-Gated Potassium Channel Modulator Development for Antiepileptic Drug Discovery

Research teams pursuing novel KCNQ (Kv7) potassium channel openers for treatment-resistant epilepsy should prioritize this compound as a key synthetic intermediate. The Xenon Pharmaceuticals patent US20080139610A1 explicitly demonstrates that the 4-(3,4-dihydroisoquinolin-2(1H)-yl)aniline substructure is essential for constructing voltage-gated potassium channel modulators with anticonvulsant activity [1]. The para-aniline N-2 attachment pattern provides the conformational restriction identified as critical for channel modulation, distinguishing it from N-1 regioisomers that form inactive amidine-like structures. With approximately 30% of epilepsy patients unresponsive to current therapies, this compound offers a patent-documented entry into a high-unmet-need therapeutic space [1].

Sigma-2 Receptor Ligand Synthesis for Tumor Imaging and Theranostics

The compound's tetrahydroisoquinoline-aniline scaffold maps directly onto the pharmacophore identified by Niso et al. (RSC Advances, 2016) for high-affinity σ2 receptor binding with exceptional selectivity (2,807-fold σ2/σ1 for optimized analog 11b) [2]. Researchers developing σ2-targeted PET radiotracers or fluorescent probes for tumor imaging should select this compound over fully aromatic isoquinoline-aniline alternatives, as the saturated ring system provides the tetrahedral geometry necessary for the bicyclic hydrophobic portion that drives σ2 selectivity. The para-aniline primary amine offers a convenient functional handle for subsequent derivatization with fluorophores, chelators, or radiolabeling groups without disrupting the σ2 pharmacophore [2].

Scaffold-Oriented Synthesis of Conformationally Restricted N-Aryl-Tetrahydroisoquinoline Libraries

Medicinal chemistry groups building focused libraries around the privileged tetrahydroisoquinoline scaffold should procure this compound as a core building block due to its single rotatable bond (vs. 2 for methylene-linked analogs) and established multi-vendor availability at 95% minimum purity . The Mitsui Chemicals Agro patent confirms that modern synthetic methodology enables efficient production of this compound class from unsubstituted aniline—a feat unattainable with older methods that fail entirely with electron-neutral anilines [3]. The direct N-phenyl attachment without a methylene spacer maximizes rigidity and ligand efficiency, making it preferable to analogs such as 4-[(3,4-dihydro-2(1H)-isoquinolinyl)methyl]aniline (CAS 223438-28-6) for fragment-based drug discovery programs .

Industrial-Scale Process Chemistry for Dihydroisoquinoline-Derived Agrochemical Intermediates

Process development teams at agrochemical companies (following the Mitsui Chemicals Agro precedent) can leverage this compound as a production intermediate for 3-cyanoquinoline derivatives used in crop protection. The Mitsui patent family (US2014/0228576A1, US2016/0039786A1) provides a validated synthetic route that overcomes the severe limitations of prior methods: the ~4% yield of Method II, the toxic cyanide/palladium requirements of Method III, and the complete failure of Method V with unsubstituted aniline substrates [3]. The compound's availability from multiple vendors at 95% purity with defined storage conditions (2-8°C) supports pilot-scale process validation before committing to in-house manufacture .

Quote Request

Request a Quote for 4-[3,4-Dihydro-2(1H)-isoquinolinyl]aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.